N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide
Description
N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide is a propanamide derivative featuring a unique combination of sulfur-containing and aromatic heterocyclic substituents. Its structure includes:
- A phenylsulfanyl (S-phenyl) group at the 3-position of the propanamide backbone.
- N-substituents: A furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl group.
The sulfur atoms in the phenylsulfanyl and thiophene groups enhance lipophilicity, which may improve membrane permeability compared to oxygen-rich analogs.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-3-phenylsulfanyl-N-(2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c22-20(10-14-25-18-5-2-1-3-6-18)21(15-17-9-12-23-16-17)11-8-19-7-4-13-24-19/h1-7,9,12-13,16H,8,10-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISFYTSBBACCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan-3-yl Methyl Intermediate: This step involves the alkylation of furan with a suitable alkyl halide under basic conditions to form the furan-3-yl methyl intermediate.
Synthesis of the Phenylsulfanyl Intermediate: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a phenyl halide.
Coupling of Intermediates: The furan-3-yl methyl and phenylsulfanyl intermediates are coupled using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the desired amide bond.
Introduction of the Thiophen-2-yl Ethyl Group: The final step involves the alkylation of the amide with a thiophen-2-yl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Oxidized derivatives of furan and thiophene
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to the presence of multiple heterocyclic rings. It could potentially be investigated for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of furan and thiophene rings which are known for their conductive properties.
Mechanism of Action
The mechanism of action of N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related propanamide derivatives:
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- The target compound’s phenylsulfanyl and thiophene groups contribute to higher lipophilicity (logP ~3.5–4.0 estimated) compared to analogs with oxygen-based substituents (e.g., oxadiazole in , logP ~2.8).
- Compounds with methoxy () or sulfonyl groups () exhibit improved aqueous solubility due to polar functional groups.
Metabolic Stability
- In contrast, sulfonyl derivatives () are more metabolically inert.
- Fluorinated analogs () demonstrate enhanced stability against cytochrome P450-mediated degradation.
Receptor Interactions
Biological Activity
N-[(furan-3-yl)methyl]-3-(phenylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]propanamide, a compound with the molecular formula and a molecular weight of 371.5 g/mol, has garnered attention for its potential biological activities, particularly as a Kv3 potassium channel activator. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Intermediate : Reaction of 3-acetylthiophene with furfural in the presence of sodium borohydride.
- Final Product Formation : Reaction of the intermediate with thiosemicarbazide followed by recrystallization to obtain the pure compound.
Kv3 Potassium Channel Activation
Recent studies have shown that this compound acts as an activator of Kv3 potassium channels, particularly Kv3.1 channels. This activation is significant as it may influence neuronal excitability and synaptic transmission, making it a candidate for treating disorders related to these pathways .
Antioxidant Properties
The compound has demonstrated antioxidant activities in various biological assays. For instance, it has been shown to reduce oxidative stress markers in cell cultures exposed to harmful agents, indicating its potential protective effects against oxidative damage .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The results suggest that at certain concentrations, it exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents.
Case Studies
Future Directions
Research into this compound is still in its early stages. Future studies should focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound activates Kv3 channels and exerts its antioxidant effects.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Formulation Development : Exploring different formulations that enhance bioavailability and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
